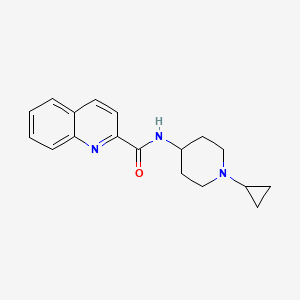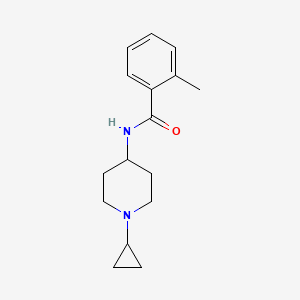![molecular formula C13H13ClN2O B7501555 N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as SR141716A, is a selective antagonist of the cannabinoid receptor CB1. This compound has been widely used in scientific research to study the effects of the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. By blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can modulate the activity of the endocannabinoid system and alter various physiological processes.
Biochemical and Physiological Effects:
The use of N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has revealed a wide range of biochemical and physiological effects related to the endocannabinoid system. For example, studies have shown that N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can reduce food intake and body weight, suggesting a role for the endocannabinoid system in appetite regulation. Additionally, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to reduce pain sensitivity and inflammation, suggesting a potential therapeutic application for this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in scientific research is its selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. However, one limitation of using N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is its potential for off-target effects, especially at high concentrations. Therefore, careful dose-response studies are necessary to ensure the specificity of the effects observed.
Direcciones Futuras
There are several future directions for research involving N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential therapeutic applications of CB1 receptor antagonists, including the treatment of obesity, pain, and addiction.
In conclusion, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a selective CB1 receptor antagonist that has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its use has revealed a wide range of effects related to appetite regulation, pain sensitivity, and inflammation, among others. While there are limitations to its use, N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide remains a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves several steps, including the preparation of the pyrrole-2-carboxamide intermediate and the subsequent coupling with the chlorobenzyl moiety. The final product is obtained after purification through chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used in numerous studies to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and addiction. It has also been used to study the effects of cannabinoids on the central nervous system and their potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)12-3-2-8-15-12)9-10-4-6-11(14)7-5-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVARFPPYQLTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)

![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)





![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)

![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)


